molecular formula C3H7N3S B2656848 2-Hydrazino-2-thiazoline CAS No. 45439-41-6

2-Hydrazino-2-thiazoline

Cat. No.: B2656848
CAS No.: 45439-41-6
M. Wt: 117.17
InChI Key: ODJMVCUWUNEOTJ-UHFFFAOYSA-N
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Description

2-Hydrazino-2-thiazoline is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazoline family, which is known for its significant role in organic synthesis and catalysis. The unique structure of this compound makes it an important building block in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazino-2-thiazoline typically involves the reaction of thiosemicarbazide with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazoline ring. The general reaction can be represented as follows: [ \text{Thiosemicarbazide} + \alpha\text{-haloketone} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazino-2-thiazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding thiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products:

    Oxidation: Thiazole derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted thiazoline compounds.

Scientific Research Applications

2-Hydrazino-2-thiazoline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its cytotoxic properties against cancer cell lines.

    Industry: Utilized in the production of dyes, fungicides, and biocides.

Mechanism of Action

The mechanism of action of 2-Hydrazino-2-thiazoline involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt essential biochemical pathways, leading to the desired therapeutic or antimicrobial effects.

Comparison with Similar Compounds

    2-Mercapto-2-thiazoline: Similar structure but contains a mercapto group instead of a hydrazino group.

    2-Amino-2-thiazoline: Contains an amino group instead of a hydrazino group.

Uniqueness: 2-Hydrazino-2-thiazoline is unique due to its hydrazino group, which imparts distinct reactivity and biological activity compared to other thiazoline derivatives. This uniqueness makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4,5-dihydro-1,3-thiazol-2-ylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3S/c4-6-3-5-1-2-7-3/h1-2,4H2,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJMVCUWUNEOTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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